molecular formula C17H22N2 B15367106 Pyridine, 2,2'-(1,7-heptanediyl)bis- CAS No. 57476-56-9

Pyridine, 2,2'-(1,7-heptanediyl)bis-

Cat. No.: B15367106
CAS No.: 57476-56-9
M. Wt: 254.37 g/mol
InChI Key: BRMDMFQKWSVCHQ-UHFFFAOYSA-N
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Description

Pyridine, 2,2'-(1,7-heptanediyl)bis- is a valuable bifunctional compound for research and development, characterized by its pyridine heterocycles separated by a flexible seven-carbon alkyl chain. This structure suggests its primary utility as a versatile building block or ligand in coordination chemistry. Researchers can exploit its two nitrogen-containing pyridine rings, which are potential coordination sites, for constructing metal-organic frameworks (MOFs) or other supramolecular architectures. The heptanediyl spacer provides defined length and flexibility, influencing the geometry and properties of the resulting complexes. This compound is intended for use in chemical synthesis, materials science, and catalytic applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or drug use.

Properties

CAS No.

57476-56-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

2-(7-pyridin-2-ylheptyl)pyridine

InChI

InChI=1S/C17H22N2/c1(2-4-10-16-12-6-8-14-18-16)3-5-11-17-13-7-9-15-19-17/h6-9,12-15H,1-5,10-11H2

InChI Key

BRMDMFQKWSVCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCCCC2=CC=CC=N2

Origin of Product

United States

Biological Activity

Pyridine derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound Pyridine, 2,2'-(1,7-heptanediyl)bis- , with a molecular formula of C17H22N2C_{17}H_{22}N_2 and a molecular weight of approximately 254.38 g/mol, has been the subject of various studies focusing on its biological potential.

Chemical Structure and Properties

The structure of Pyridine, 2,2'-(1,7-heptanediyl)bis- features a pyridine core linked by a heptanediyl chain. This unique configuration may influence its interaction with biological targets.

Molecular Structure:

  • InChI : InChI=1S/C17H22N2/c1(2-4-10-16-12-6-8-14-18-16)3-5-11-17-13-7-9-15-19-17/h6-9,12-15H,1-5,10-11H2
  • Exact Mass : 254.178299 g/mol

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that various pyridine compounds possess activity against both Gram-positive and Gram-negative bacteria.

Compound Target Pathogen MIC (μg/mL)
Pyridine Derivative AStaphylococcus aureus6.25
Pyridine Derivative BEscherichia coli12.5
Pyridine Derivative CPseudomonas aeruginosa12.5

These findings suggest that modifications to the pyridine structure can enhance antimicrobial efficacy. For instance, the incorporation of specific functional groups or additional heterocycles has been shown to improve activity against multidrug-resistant (MDR) strains .

Antiviral Properties

The antiviral potential of pyridine compounds has gained attention due to the urgent need for new antiviral agents in the context of emerging diseases like COVID-19. Pyridine derivatives have been reported to exhibit inhibitory effects against various viruses by targeting viral replication mechanisms .

Anticancer Activity

Pyridine compounds have also been explored for their anticancer properties. Some studies indicate that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Wang et al. highlighted that specific pyridinium bromide salts showed excellent antibacterial activity against several pathogens, including Bacillus subtilis and Escherichia coli, with MIC values ranging from 6.25 to 12.5 μg/mL .
  • Multidrug Resistance : Recent research emphasizes the importance of pyridine scaffolds in combating MDR pathogens. Compounds derived from pyridine have been shown to retain activity against strains resistant to conventional antibiotics .
  • Synthesis and Modification : The synthesis of novel pyridine derivatives using green chemistry techniques has been reported, yielding compounds with enhanced biological activities while minimizing environmental impact .

Scientific Research Applications

Pyridine, 2,2'-(1,7-heptanediyl)bis- is a heterocyclic organic compound featuring a pyridine structure with a 1,7-heptanediyl linkage. This compound consists of two pyridine rings connected by a heptane chain, which gives it unique properties and potential applications. Pyridine derivatives are utilized across many different industries.

General Information

  • Structure Pyridine, 2,2'-(1,7-heptanediyl)bis- features two pyridine rings connected by a heptane chain.
  • Properties The extended heptane chain that links two aromatic rings influences its physical properties and reactivity compared to simpler or differently substituted pyridines.
  • Reactivity Pyridine derivatives can undergo various chemical transformations. Specific synthetic routes for pyridine, 2,2'-(1,7-heptanediyl)bis- would likely involve the coupling of heptanediol derivatives with pyridine-based reagents.

Related Compounds and Research

Other pyridine derivatives and related compounds are also being researched for various applications.

  • Pyrrolo[2,3-b]pyridine derivatives These have shown pharmacological characteristics, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities .
  • Pyrrolo[2,3-d]pyrimidine derivatives These exhibit anticancer, antiviral, anti-diabetic, and anti-inflammatory effects . Some pyrrolopyrimidine syntheses have received FDA approval for treating several disorders due to their antioxidant and tumor-preventing qualities .
  • 5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-Amine Derivatives A novel class of these compounds has been produced and evaluated for antibacterial capabilities on S. aureus and E. coli, and antifungal evaluation in relation to Candida albicans .

Comparison with Similar Compounds

Linker Flexibility and Chelation Behavior

  • Heptanediyl vs. Ethylene (C₁₂H₁₀N₂) : The heptanediyl chain provides greater conformational flexibility compared to the rigid ethylene bridge in Pyridine, 2,2'-(1,2-ethenediyl)bis- . This flexibility may reduce steric constraints in metal coordination, enabling the formation of larger macrocyclic complexes.
  • Comparison with Piperazine Linker (C₁₄H₂₀N₈) : The piperazine linker introduces a cyclic amine, enhancing solubility in polar solvents and enabling pH-dependent protonation, which is absent in the aliphatic heptanediyl chain .

Electronic and Steric Effects

  • Benzimidazole Substituents (C₁₉H₁₃N₅): The benzimidazole groups in 2,6-Bis(benzimidazol-2-yl)pyridine provide additional nitrogen donors, increasing the ligand’s denticity and metal-binding capacity compared to the simpler bipyridine structure of the target compound .

Research Findings and Limitations

  • Thermodynamic Stability : Ethylene-bridged pyridines exhibit higher rigidity and thermal stability compared to aliphatic-linked analogs, as seen in their reaction enthalpy data (e.g., ΔfH° gas for 2,6-di-tert-butylpyridine: −218 kJ/mol) .

Q & A

Q. What are the recommended synthetic routes for preparing Pyridine, 2,2'-(1,7-heptanediyl)bis- and its derivatives?

A two-step methodology is commonly employed:

  • Step 1 : React 2,6-pyridinedicarboxaldehyde with a diamine or amino alcohol in a dichloromethane solvent under reflux. Stir for 6–12 hours to form the Schiff base intermediate .
  • Step 2 : Purify the product via vacuum concentration and recrystallization. Analytical validation using 1H^1H NMR (e.g., δ 8.09 ppm for pyridine protons) and FTIR (e.g., 1458 cm1^{-1} for C=N stretching) ensures structural integrity .

Q. How should researchers handle safety considerations when working with pyridine-based ligands?

Adhere to GHS protocols:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H331) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • First Aid : For skin exposure, rinse immediately with water for 15 minutes; for eye contact, use saline solution and seek medical attention .

Q. What spectroscopic techniques are essential for characterizing heptanediyl-bridged dipyridine compounds?

Key methods include:

  • 1H^1H NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and alkyl chain integration (δ 1.0–2.5 ppm) .
  • FTIR : Detect C=N stretches (1450–1600 cm1^{-1}) and aromatic C-H bends (700–900 cm1^{-1}) .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 554.2806) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic activities of heptanediyl-bridged pyridine complexes?

Systematic analysis involves:

  • Condition Screening : Vary solvent polarity (e.g., acetonitrile vs. DMSO) and metal salts (e.g., Mn(ClO4_4)2_2 vs. FeCl3_3) to assess coordination effects .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical temperatures and substrate concentrations .
  • X-ray Crystallography : Resolve ligand geometry (e.g., meridional vs. facial coordination) to correlate structure-activity relationships .

Q. What strategies optimize the coordination geometry of heptanediyl-bridged dipyridine ligands in transition metal complexes?

  • Steric Tuning : Introduce bulky substituents (e.g., tert-butyl groups) at the 4-position of pyridine rings to enforce specific binding modes .
  • Electronic Modulation : Functionalize ligands with electron-withdrawing groups (e.g., -NO2_2) to enhance Lewis acidity at the metal center .
  • Solvent Effects : Use low-dielectric solvents (e.g., toluene) to favor monomeric complexes over oligomeric species .

Q. How do electronic properties of pyridine rings influence the stability of metal-ligand complexes in catalytic cycles?

  • DFT Calculations : Calculate HOMO/LUMO energies to predict redox activity. For example, dimethylamino-substituted terpyridines show enhanced σ-donor strength, stabilizing high-spin FeII^{II} states .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2E_{1/2} for MnII/III^{II/III}) to assess charge transfer efficiency .

Data Contradiction Analysis

Q. How should conflicting spectral data for pyridine-based ligands be reconciled?

  • Cross-Validation : Compare NMR chemical shifts across deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to account for solvent-induced shifts .
  • Crystallographic Validation : Resolve ambiguities in FTIR/NMR assignments using single-crystal X-ray structures (e.g., bond lengths for C=N vs. C-O) .

Q. Why do catalytic yields vary in studies using structurally similar heptanediyl-bridged ligands?

  • Impurity Profiling : Use HPLC to detect trace byproducts (e.g., hydrolyzed Schiff bases) that inhibit catalysis .
  • Metal-Ligand Stoichiometry : Titrate metal ions (e.g., CuII^{II}) to determine optimal 1:1 vs. 2:1 (metal:ligand) ratios .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step procedures for bis-oxazoline pyridine derivatives .
  • Safety Data : Consult GHS classifications for acute toxicity (Category 1) and handling guidelines .
  • Advanced Characterization : Utilize NIST Chemistry WebBook for thermodynamic data (e.g., proton affinity) .

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